

Computational Insights into 4-Bromobenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

Cat. No.: B119516

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Introduction

4-Bromobenzenesulfonyl chloride ($p\text{-BrC}_6\text{H}_4\text{SO}_2\text{Cl}$) is a pivotal reagent in organic synthesis, widely employed in the preparation of sulfonamides and sulfonate esters, which are integral scaffolds in numerous pharmaceutical agents.^[1] Its reactivity and the properties of its derivatives are of significant interest to the drug development community. Computational chemistry offers a powerful lens to scrutinize the molecular characteristics of **4-bromobenzenesulfonyl chloride**, providing insights that complement and guide experimental work. This technical guide delves into the computational studies of this compound, presenting key data, methodologies, and visualizations to aid researchers in their understanding and application of this versatile molecule.

The reaction of **4-bromobenzenesulfonyl chloride** with primary and secondary amines is a fundamental method for creating stable sulfonamide linkages.^[1] Additionally, it serves as an activating agent in the synthesis of oligonucleotides.^[1] The core of its reactivity lies in the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack.^[1]

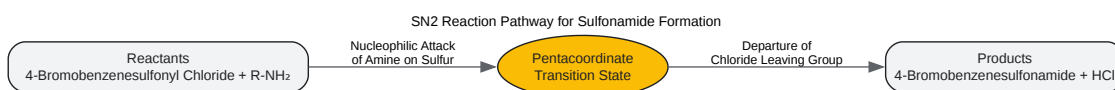
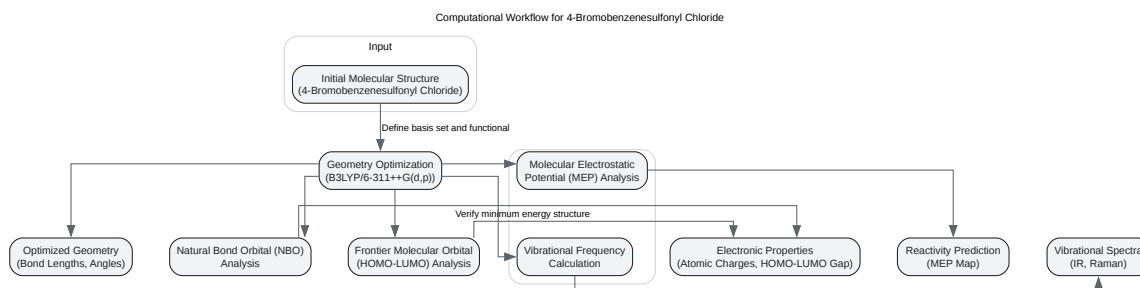
Molecular Structure and Properties: A Computational Perspective

The geometric and electronic structure of **4-bromobenzenesulfonyl chloride** has been elucidated through Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry. These studies provide a granular view of bond lengths, angles, and charge distributions, which are critical determinants of the molecule's reactivity.

Computational Methodology

The presented data is primarily based on DFT calculations performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between computational cost and accuracy for organic molecules. The calculations encompass geometry optimization, vibrational frequency analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis.

A logical workflow for such a computational study is outlined below:



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References

- 1. benchchem.com [benchchem.com]
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